molecular formula C21H22N2O2S B6100056 3-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-phenylpropanamide

3-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-phenylpropanamide

Cat. No. B6100056
M. Wt: 366.5 g/mol
InChI Key: UDQOQEFOXFQOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-phenylpropanamide is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is also known by the name of MTIP and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of MTIP involves its binding to specific biological targets, leading to the modulation of their activity. For example, its binding to the M3 muscarinic receptor leads to the inhibition of its activity, which in turn leads to the relaxation of smooth muscle and the reduction of secretions. Its binding to the dopamine D2 receptor leads to the inhibition of dopamine signaling, which is involved in the regulation of movement and behavior.
Biochemical and Physiological Effects:
MTIP has been found to have a range of biochemical and physiological effects, depending on the target it binds to. For example, its binding to the M3 muscarinic receptor leads to the relaxation of smooth muscle and the reduction of secretions, which has potential applications in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its binding to the dopamine D2 receptor leads to the inhibition of dopamine signaling, which has potential applications in the treatment of conditions such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of MTIP is its high potency and selectivity for specific biological targets, which makes it a useful tool for studying the function of these targets in vitro and in vivo. However, one of the limitations of MTIP is its relatively complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are a number of potential future directions for the study of MTIP. One area of interest is the development of new drugs based on the structure of MTIP, which could have potential applications in the treatment of a range of diseases. Another area of interest is the study of the physiological effects of MTIP in different animal models, which could provide insight into its potential therapeutic applications. Additionally, the development of new synthesis methods for MTIP could make it more accessible for use in drug discovery and development.

Synthesis Methods

The synthesis of MTIP involves the reaction of 4-methyl-1,3-thiazol-2-amine with 4-methoxybenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 3-bromo-N-phenylpropanamide, leading to the formation of MTIP.

Scientific Research Applications

MTIP has been extensively studied for its potential applications in drug discovery and development. It has been found to have significant activity against a range of biological targets, including G protein-coupled receptors (GPCRs) such as the M3 muscarinic receptor and the dopamine D2 receptor. It has also been found to have activity against the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-15-14-26-21(23-15)13-22-20(24)12-19(16-6-4-3-5-7-16)17-8-10-18(25-2)11-9-17/h3-11,14,19H,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQOQEFOXFQOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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